rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

Catalog No.
S12268694
CAS No.
M.F
C8H11BrO2
M. Wt
219.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carb...

Product Name

rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

IUPAC Name

(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

InChI

InChI=1S/C8H11BrO2/c9-6-5-3-1-2-4-8(5,6)7(10)11/h5-6H,1-4H2,(H,10,11)/t5-,6-,8+/m1/s1

InChI Key

CCLYQHANYNSLAN-JKMUOGBPSA-N

Canonical SMILES

C1CCC2(C(C1)C2Br)C(=O)O

Isomeric SMILES

C1CC[C@@]2([C@H](C1)[C@H]2Br)C(=O)O

rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including a bromine atom at the seventh position of the bicyclo[4.1.0]heptane framework. The molecular formula of this compound is C₈H₁₁BrO₂, with a molecular weight of 219.08 g/mol. It possesses a carboxylic acid functional group that contributes to its chemical reactivity and potential biological activity .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
  • Reduction Reactions: The bromine can be removed through reduction processes, yielding bicyclo[4.1.0]heptane-1-carboxylic acid.
  • Oxidation Reactions: The carboxylic acid group can undergo oxidation to produce derivatives like carboxylates or esters.

The synthesis of rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid typically involves the bromination of bicyclo[4.1.0]heptane-1-carboxylic acid. This reaction is conducted under controlled conditions to ensure selective bromination at the seventh position, commonly using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The optimization of reaction parameters such as temperature and solvent is crucial for maximizing yield and purity during synthesis.

rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid has several applications in various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology: The compound is explored for its potential biological activities and interactions with biomolecules.
  • Medicine: It may function as a precursor in drug development due to its unique structural properties.
  • Industry: Utilized in synthesizing specialty chemicals and materials.

Research on interaction studies involving rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid focuses on its binding affinities with various biomolecules. The presence of the bromine atom and the carboxylic acid group likely influences its reactivity and interaction profiles with enzymes or receptors, although detailed studies are still required to elucidate specific mechanisms of action and biological pathways involved .

Several compounds share structural similarities with rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid:

Compound NameMolecular FormulaKey Features
(1S,6R,7S)-7-Bromobicyclo[4.1.0]heptane-1-carboxylic acidC₈H₁₁BrO₂Stereoisomeric variant with different chirality
Bicyclo[4.1.0]heptane-1-carboxylic acidC₈H₁₂O₂Lacks bromine substitution
7-Bromobicyclo[4.2.0]octane-2-carboxylic acidC₉H₉BrO₂Different bicyclic structure

The uniqueness of rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid lies in its specific stereochemistry and functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.99424 g/mol

Monoisotopic Mass

217.99424 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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